(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C10H19N3O It is characterized by the presence of a methoxybutyl group and a pyrazolylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 4-methoxybutylamine with 3-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- This compound derivatives
- Other pyrazole-based amines
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-9-10(8-12-13-9)7-11-5-3-4-6-14-2/h8,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
WTJGSMDDXLDKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCCCCOC |
Origin of Product |
United States |
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